Compound Description: Imatinib is a tyrosine kinase inhibitor primarily used to treat leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. Imatinib is commonly found as a piperazine-1-ium salt, but its freebase form has also been structurally characterized [].
Relevance: Imatinib, similar to N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, contains a benzamide moiety. Both compounds also feature a nitrogen-containing heterocycle, with imatinib possessing a pyrimidine ring and the target compound featuring a piperidine ring, both attached to the benzamide core. These structural similarities suggest potential overlapping activity profiles and warrant further investigation. [, , , , , , , , ]
CHMFL-ABL/KIT-155
Compound Description: CHMFL-ABL/KIT-155 (compound 34 in the source paper []) is a potent, type II, dual inhibitor of ABL and c-KIT kinases. This compound demonstrates a unique hinge-binding mechanism, forming a hydrogen bond between its carbonyl oxygen and the NH on the kinase backbone [].
Relevance: Similar to N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, CHMFL-ABL/KIT-155 contains a benzamide group. Both compounds also share a substituted phenyl ring directly attached to the benzamide nitrogen. This shared structural motif suggests potential similarities in their binding interactions and biological activities. []
3-(1,2,4-triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-trifluoromethylphenyl) benzamide methanesulfonic acid salt
Compound Description: This compound is a novel methanesulfonic acid salt with high solubility in water. It demonstrates potent inhibitory activity against Bcr-Abl kinase and its mutant forms, making it a potential candidate for treating Bcr-Abl kinase-mediated oncological diseases [].
Relevance: This compound, like N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, features a benzamide moiety and a substituted phenyl ring connected to the benzamide nitrogen. Additionally, both compounds contain a nitrogen-containing heterocycle. This shared architecture suggests potential similarities in their pharmacological profiles. []
Compound Description: This compound, known as AN-024, is synthesized through a multi-step process involving intermediates like 4-methyl-2-nitro-aniline [].
Relevance: AN-024 shares a common benzamide core with N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide. Both compounds also have a substituted phenyl ring directly attached to the benzamide nitrogen. This structural similarity might indicate similar binding modes and biological effects. []
Compound Description: These compounds act as opioid receptor antagonists, and their antagonist activity is independent of the N-substituent. The 3- and 4-methyl groups on the piperidine ring contribute significantly to their antagonist properties [].
Relevance: Although structurally distinct from N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide, this class of compounds shares the presence of a 3-hydroxyphenyl group. Investigating their structure-activity relationships can provide insights into the role of the 3-hydroxyphenyl moiety in receptor binding and functional activity, potentially relevant to understanding the target compound. [, , ]
Compound Description: This compound exhibits potent and selective inhibition of calcium release-activated calcium (CRAC) channels. It displays a favorable pharmacokinetic profile and has been investigated as a potential therapeutic agent for inflammatory diseases like rheumatoid arthritis [].
Relevance: This compound and N-(3-hydroxyphenyl)-4-methyl-3-(1-piperidinylsulfonyl)benzamide both belong to the benzamide class of compounds. While their structures differ significantly beyond the benzamide core, exploring the structure-activity relationships within this class might offer valuable insights into the properties and potential applications of the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.